Home > Products > Screening Compounds P68268 > 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one - 843624-76-0

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Catalog Number: EVT-2804398
CAS Number: 843624-76-0
Molecular Formula: C18H17N3O
Molecular Weight: 291.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives

  • Compound Description: These compounds represent a series of heterocyclic compounds featuring a pyrrolidin-2-one ring substituted with a benzimidazole moiety at the 4-position, an aryl group at the 5-position, and a naphthylthiazole group at the 1-position. These compounds were evaluated for their antibacterial and antifungal activities. []

(R)-3-((3S,4S)-3-Fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 is a novel intravenous glutamate N-methyl-D-aspartate 2B receptor negative allosteric modulator that was designed for the treatment of treatment-resistant depression. []

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

  • Compound Description: This compound has demonstrated potential as an anti-Alzheimer’s agent. It served as a lead compound for the development of a library of novel molecules, including 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one, designed to explore new chemical space and improve upon its properties. []
Overview

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives and pyrrolidinones. This compound features a unique structure characterized by a benzimidazole ring fused with a pyrrolidinone moiety and substituted with methylphenyl groups. It is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.

Source

The compound has been studied in various research contexts, particularly for its pharmacological properties. It is cataloged in several chemical databases, including PubChem, where detailed information on its synthesis, structure, and properties can be found .

Classification

This compound is classified under:

  • Chemical Class: Benzimidazole derivatives and pyrrolidinones.
  • IUPAC Name: 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one.
  • Molecular Formula: C18H17N3O.
  • Molecular Weight: 295.35 g/mol.
Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple synthetic steps that include the formation of the benzimidazole and pyrrolidinone rings. Common methods include:

  1. Formation of Benzimidazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
  2. Formation of Pyrrolidinone Ring: The pyrrolidinone moiety is synthesized from amino acids or their derivatives, often utilizing dehydrating agents to facilitate cyclization.
  3. Fusion and Substitution: The two rings are then fused together, followed by substitution reactions using alkyl halides under reflux conditions in organic solvents .
Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one can be described as follows:

  • Structural Data:
    • InChI: InChI=1S/C18H17N3O/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20)
    • InChI Key: WAUJEQJQNKMUIS-UHFFFAOYSA-N
    • Canonical SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC(=C5)C)C
    • Molecular Weight: 295.35 g/mol

The compound's structure has been confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) .

Chemical Reactions Analysis

The compound undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidative derivatives.
  2. Reduction: Reduction reactions are possible using lithium aluminum hydride, which produces reduced forms of the compound.
  3. Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the substituents present .

Technical Details

The reactions typically require specific conditions such as temperature control and the presence of suitable solvents to achieve desired yields and purity levels.

Mechanism of Action

The mechanism of action for 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with biological targets at the molecular level. The benzimidazole moiety is known for its ability to bind to various receptors and enzymes, influencing cellular processes.

Process Data

Research indicates that compounds within this class may exhibit activities such as:

  • Antimicrobial effects
  • Anticancer properties
    These activities are often attributed to their ability to inhibit specific enzyme pathways or disrupt cellular signaling mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Key spectral data obtained from Infrared Spectroscopy includes:

  • Peaks at 3226 cm1^{-1} (N–H stretching)
  • Peaks at 1731 cm1^{-1} (C=O stretching)

NMR spectral data shows:

  • Chemical shifts indicating various hydrogen environments within the molecule .
Applications

The applications of 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one span several fields:

  1. Medicinal Chemistry: Potential use as an antimicrobial agent or anticancer drug due to its biological activity.
  2. Pharmaceutical Research: Investigated for new drug development targeting specific diseases.
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds .
Introduction to Benzimidazole-Pyrrolidinone Hybrid Scaffolds

Historical Evolution of Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives first emerged as pharmacologically significant scaffolds in the 1940s, following the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12 [1] [8]. This revelation triggered extensive exploration of benzimidazole-based therapeutics, leading to milestone compounds like the anthelmintic thiabendazole (1960s) and the proton pump inhibitor omeprazole (1980s). The 21st century witnessed benzimidazoles permeating oncology therapeutics, with United States Food and Drug Administration approvals for bendamustine (2008), veliparib (2016), and abemaciclib (2017) – all featuring benzimidazole pharmacophores as core structural elements [1] . The scaffold's versatility stems from its bioisosteric relationship with purine nucleotides, enabling diverse biorecognition profiles spanning kinase inhibition, DNA intercalation, and epigenetic modulation [1]. Contemporary drug design exploits this privileged scaffold through strategic hybridization, exemplified by 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one – a compound integrating benzimidazole with a pyrrolidinone moiety to enhance target specificity and physicochemical properties [3].

Table 1: Evolution of Benzimidazole-Based Therapeutics

EraTherapeutic BreakthroughsClinical Applications
1940sVitamin B12 structural studiesNutritional deficiency
1960sThiabendazoleAnthelmintic
1980sOmeprazoleAntiulcerative
2000sBendamustineAntineoplastic
2010sVeliparib, AbemaciclibDNA repair inhibition, Kinase modulation

Pharmacophoric Significance of the Pyrrolidin-2-One Moiety

The pyrrolidin-2-one ring system contributes critical three-dimensional structural diversity to hybrid scaffolds through sp³-hybridized carbons and non-planar conformation [10]. Unlike planar benzimidazoles, the puckered pyrrolidinone ring enables enhanced exploration of pharmacophore space via pseudorotation – a dynamic conformational feature permitting axial/equatorial orientation shifts of substituents [10]. This moiety exhibits distinctive hydrogen-bonding capabilities: the carbonyl oxygen acts as a hydrogen bond acceptor (δ⁻ = 0.42), while the amide nitrogen serves as a hydrogen bond donor (δ⁺ = 0.32) [9]. These properties significantly influence ligand solubility and membrane permeability, as evidenced by the calculated polar surface area (PSA) of 26.8953 Ų for 4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one – a structural analog [3]. Furthermore, the chiral center at the pyrrolidinone C4 position (when substituted) enables enantioselective target engagement, as demonstrated by differential G-protein coupled receptor 40 activation between (R,R)- and (S,S)-stereoisomers [10].

Table 2: Structural and Electronic Comparison of Pharmacophores

ParameterBenzimidazolePyrrolidin-2-OneHybrid Scaffold
Ring GeometryPlanarPuckeredSemi-planar
H-Bond Donors1 (N-H)1 (N-H)2
H-Bond Acceptors2 (Imidazole N)2 (Carbonyl O, N)4
Polar Surface Area~30 Ų~35 Ų50-65 Ų
Conformational FlexibilityLowHigh (Pseudorotation)Moderate

Rationale for Hybridization: Synergistic Effects in Target Modulation

The covalent integration of benzimidazole with pyrrolidinone creates complementary pharmacodynamic effects unattainable by either moiety alone. Benzimidazole provides π-π stacking capability for intercalation into nucleic acids and hydrophobic pockets of kinases, while the pyrrolidinone spacer enables optimal projection of substituents toward secondary binding regions [3] . Molecular docking analyses reveal that hybrid scaffolds like 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one establish multi-point interactions: (1) benzimidazole N-H hydrogen bonds with Asp120 of topoisomerase II, (2) carbonyl oxygen coordination with Mg²⁺ ions in kinase catalytic domains, and (3) 4-methylphenyl group van der Waals contacts with hydrophobic subpockets [1] [9]. This synergistic binding translates to enhanced biological activity – benzimidazole-pyrrolidinone hybrids demonstrate 3- to 18-fold greater potency against topoisomerase II compared to monosubstituted benzimidazoles [1]. The hybridization strategy simultaneously optimizes pharmacokinetic parameters: pyrrolidinone incorporation reduces calculated log P values by 0.8-1.2 units versus benzimidazole precursors, potentially mitigating metabolic liabilities associated with high lipophilicity [3] [10].

Properties

CAS Number

843624-76-0

Product Name

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Molecular Formula

C18H17N3O

Molecular Weight

291.354

InChI

InChI=1S/C18H17N3O/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,13H,10-11H2,1H3,(H,19,20)

InChI Key

RBVKTEORPLKJBW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.